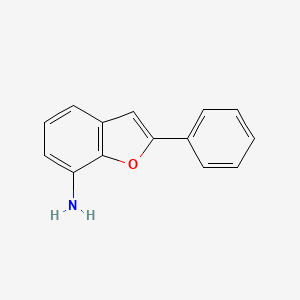

2-Phenyl-1-benzofuran-7-amine

Übersicht

Beschreibung

2-Phenyl-1-benzofuran-7-amine: is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development . The unique structural features of benzofuran compounds contribute to their wide range of applications in various fields, including medicine, chemistry, and industry .

Wirkmechanismus

Target of Action

2-Phenyl-1-benzofuran-7-amine, like other benzofuran derivatives, is believed to have a wide range of biological and pharmacological applications . They are also found to be suitable structures for drug invention and development .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that leads to antimicrobial effects . The substituent on the 4-position of the benzofuran may contain halogens or hydroxyl groups, which are associated with good antimicrobial activity .

Biochemical Pathways

Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One of the targets achieved with most of the recent compounds, including benzofuran derivatives, is improved bioavailability .

Result of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .

Action Environment

It’s worth noting that the effectiveness of benzofuran derivatives can be influenced by the substitution pattern around the nucleus .

Biochemische Analyse

Biochemical Properties

2-Phenyl-1-benzofuran-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to interact with neurotransmitter receptors in the brain, influencing the release of dopamine, norepinephrine, and serotonin . These interactions are essential for understanding the compound’s pharmacological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects. For instance, studies on similar benzofuran derivatives have shown that high doses can lead to significant cell growth inhibitory effects in various cancer cell lines . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Benzofuran derivatives have been shown to undergo metabolic transformations that influence their biological activity and pharmacokinetics . The specific metabolic pathways of this compound need further exploration to understand its role in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-benzofuran-7-amine can be achieved through several methods. One common approach involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another method includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, the cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst is also employed .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1-benzofuran-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1-benzofuran-7-amine has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Industry: Utilized in the development of new materials, agrochemicals, and molecular electronics.

Vergleich Mit ähnlichen Verbindungen

Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another derivative used in photochemotherapy for skin conditions.

Angelicin: Known for its anti-inflammatory and anticancer properties.

Uniqueness: 2-Phenyl-1-benzofuran-7-amine stands out due to its unique structural features and wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .

Biologische Aktivität

2-Phenyl-1-benzofuran-7-amine is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological and pharmacological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and research findings from various studies.

Target Interactions

this compound interacts with multiple biological targets, leading to various pharmacological effects. It is believed to exert antimicrobial, anti-inflammatory, and anticancer activities through modulation of key signaling pathways and enzyme inhibition .

Mode of Action

Benzofuran derivatives, including this compound, typically exhibit their effects by interacting with cellular components such as receptors and enzymes. For instance, they can inhibit sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node function.

Biological Activities

Research indicates that this compound possesses significant anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These activities are attributed to its ability to influence various biochemical pathways and cellular processes .

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For example, it can affect the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

Case Studies

-

Cytotoxicity in Cancer Models

A study evaluating the cytotoxic effects of benzofuran derivatives found that this compound significantly inhibited the growth of A549 lung adenocarcinoma cells with an IC50 value indicating potent activity . -

Mechanistic Insights

In vitro studies revealed that this compound can inactivate critical signaling pathways involved in cancer progression, such as the AKT pathway, leading to reduced cell viability and increased apoptosis in treated cells . -

Comparative Analysis of Derivatives

Comparative studies have shown that structural modifications significantly impact the biological activity of benzofuran derivatives. For instance, substitutions at specific positions on the benzofuran ring can enhance or diminish cytotoxicity against cancer cells .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics with potential for high bioavailability. Its distribution within tissues is influenced by its chemical structure and interactions with transport proteins.

Metabolic Pathways

The compound undergoes metabolic transformations that can either activate or deactivate its biological activity. Understanding these pathways is crucial for optimizing its therapeutic potential.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to toxicity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-phenyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77083-99-9 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.